![molecular formula C10H18 B1591676 cis-Pinane CAS No. 6876-13-7](/img/structure/B1591676.png)
cis-Pinane
Overview
Description
cis-Pinane: is a bicyclic monoterpene hydrocarbon that is derived from α-pinene. It is an important industrial intermediate used in various applications, including medicine, materials, and perfumes. The compound is known for its high activity due to the presence of a reactive C2–H bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Pinane is primarily prepared through the selective hydrogenation of α-pinene. Various catalysts have been employed for this process, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel catalysts. For instance, the use of ruthenium nanoparticles immobilized in functionalized amphiphilic mesoporous silica has shown high selectivity and conversion rates . The reaction typically occurs under mild conditions, such as 35°C and 2 MPa hydrogen pressure, achieving nearly 99.9% conversion and 98.9% selectivity for this compound .
Industrial Production Methods: In industrial settings, the hydrogenation of α-pinene is often catalyzed by nickel supported on discarded fluid catalytic cracking catalysts with an ionic liquid layer. This method not only improves the selectivity for this compound but also enhances the stability and reusability of the catalyst .
Chemical Reactions Analysis
Types of Reactions: cis-Pinane undergoes various chemical reactions, including oxidation, reduction, and pyrolysis. These reactions are essential for synthesizing a range of fine chemicals such as linalool, dihydromyrcene, and linalyl acetate .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like chromium trioxide in acetic acid to form cis-pinonic acid.
Reduction: The compound can be reduced using hydrogen in the presence of metal catalysts like palladium or platinum.
Pyrolysis: Thermal rearrangement of this compound can lead to the formation of β-citronellene and isocitronellene.
Major Products: The major products formed from these reactions include linalool, dihydromyrcene, and linalyl acetate, which are valuable in the fragrance and flavor industries .
Scientific Research Applications
Catalytic Applications
Hydrogenation Processes
Cis-pinane is primarily synthesized through the hydrogenation of α-pinene, a process that has been optimized using various catalytic systems. Recent studies have demonstrated that using solid catalysts coated with ionic liquids significantly enhances the selectivity and conversion rates for this compound production. For instance, a nickel catalyst system demonstrated over 99% conversion of α-pinene to this compound under optimized conditions, showcasing the potential for high-efficiency production methods in industrial settings .
Environmental Considerations
The development of solvent-free hydrogenation techniques has positioned this compound as a more environmentally friendly alternative in chemical processes. Research indicates that this compound can serve as an effective solvent for extracting natural products, thus reducing the reliance on traditional organic solvents that pose environmental hazards .
Fragrance Chemistry
Synthesis of Fragrance Compounds
this compound plays a crucial role in the fragrance industry due to its pleasant odor profile. It is often used as an intermediate in the synthesis of various aroma compounds. For example, it can be oxidized to produce pinane hydroperoxide, which can then be transformed into linalool, a widely used floral scent in perfumes . The versatility of this compound allows it to be incorporated into complex fragrance formulations, enhancing olfactory characteristics.
Case Studies in Fragrance Development
In fragrance development, this compound has been utilized to create novel scent profiles that mimic natural aromas. Studies have shown that manipulating the chemical structure of this compound through hydroxylation leads to compounds with enhanced olfactory properties, making it a valuable building block in perfumery .
Analytical Applications
Chiral Separations
The enantiomeric purity of this compound is critical in various applications, particularly in pharmaceuticals and biochemistry. Advanced chromatographic techniques have been developed for the chiral separation of this compound enantiomers, which is essential for assessing their biological activity and efficacy . These methods enable researchers to obtain pure enantiomers for further study or application.
Industrial Applications
Intermediate in Chemical Synthesis
this compound serves as an important intermediate in the synthesis of other chemical compounds, including citronellene and other terpenes used in flavoring and fragrances. Its ability to undergo pyrolysis makes it a valuable precursor for generating various derivatives that are commercially significant .
Mechanism of Action
The mechanism of action of cis-pinane involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound’s high reactivity due to the C2–H bond also makes it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
trans-Pinane: Another isomer of pinane, which differs in the spatial arrangement of its atoms.
α-Pinene and β-Pinene: Precursors to cis-pinane, these compounds are also monoterpenes with similar chemical structures but different reactivity and applications.
cis-Pinonic Acid and cis-Pinononic Acid: Oxidation products of this compound, used in the synthesis of various fine chemicals.
Uniqueness: this compound is unique due to its high selectivity and conversion rates in hydrogenation reactions, making it a preferred intermediate in industrial applications. Its ability to undergo a wide range of chemical reactions also adds to its versatility and importance in scientific research .
Biological Activity
Introduction
cis-Pinane, a bicyclic monoterpene, is derived from α-pinene through hydrogenation processes. Its structure and properties make it a subject of interest in various fields, including pharmaceuticals, cosmetics, and food sciences. This article delves into the biological activities of this compound, highlighting its therapeutic potentials, mechanisms of action, and relevant case studies.
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. It is primarily obtained through the selective hydrogenation of α-pinene using various catalysts, which can influence its yield and purity .
Property | Value |
---|---|
Molecular Formula | C10H16 |
Molecular Weight | 140.24 g/mol |
Boiling Point | 156 °C |
Density | 0.845 g/cm³ |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a natural preservative in food products and cosmetics .
Antioxidant Activity
This compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with aging and various diseases . The mechanism involves the scavenging of free radicals and modulation of oxidative stress pathways.
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Studies have shown that this compound can downregulate the expression of inflammatory markers such as IL-6 and TNF-α in macrophages . This suggests its potential application in treating inflammatory diseases.
Neuroprotective Effects
Recent findings suggest that this compound may exert neuroprotective effects, potentially benefiting conditions such as anxiety and neurodegenerative disorders. It appears to modulate neurotransmitter systems, enhancing GABAergic transmission without significantly altering sleep architecture .
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% v/v, demonstrating its potential as a natural preservative .
Case Study 2: Neuroprotective Effects
In an experimental model involving mice subjected to stress-induced anxiety, administration of this compound resulted in reduced anxiety-like behavior. The mechanism was attributed to enhanced GABA receptor activity, suggesting therapeutic potential for anxiety disorders .
Properties
IUPAC Name |
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-VGMNWLOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H]1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027638, DTXSID901243129 | |
Record name | rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6876-13-7, 4755-33-3, 33626-25-4 | |
Record name | cis-Pinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6876-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4755-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-(-)-cis-Pinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Pinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINANE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV65U59B7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PINANE, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7C9IBU49F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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